molecular formula C4H10Cl2N4S B7855553 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B7855553
M. Wt: 217.12 g/mol
InChI Key: NAHLDPXMIFZSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a thiadiazole ring and an aminoethyl group. Its properties and applications make it a valuable substance in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle acidic conditions safely. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiadiazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Thiadiazoles: Other thiadiazole derivatives with different substituents.

  • Aminoethylamines: Compounds with similar aminoethyl groups but different heterocyclic rings.

  • Dihydrochlorides: Other dihydrochloride salts of organic compounds.

Uniqueness: 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its specific combination of the thiadiazole ring and the aminoethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S.2ClH/c1-2(5)3-7-8-4(6)9-3;;/h2H,5H2,1H3,(H2,6,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHLDPXMIFZSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679294
Record name 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-61-3
Record name 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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